molecular formula C20H14N2O4 B2953681 (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate CAS No. 1209192-01-7

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate

Cat. No.: B2953681
CAS No.: 1209192-01-7
M. Wt: 346.342
InChI Key: NWDFWIKJHAAOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that features both oxazole and oxazoline rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate typically involves the formation of the oxazole and oxazoline rings through cyclization reactions. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce oxazoline derivatives .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
  • 2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols

Uniqueness

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: is unique due to its dual oxazole and oxazoline rings, which provide a versatile scaffold for various chemical modifications.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-20(19-21-12-18(25-19)15-9-5-2-6-10-15)24-13-16-11-17(26-22-16)14-7-3-1-4-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDFWIKJHAAOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.